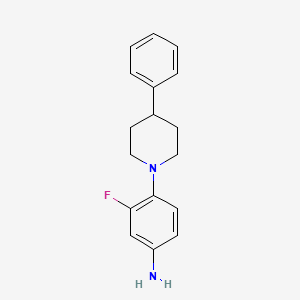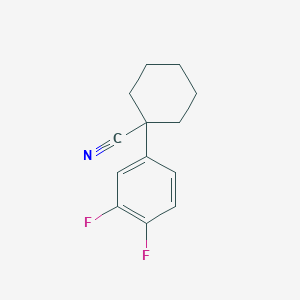
4-ブロモ-3-メトキシ-1H-インダゾール
概要
説明
4-Bromo-3-methoxy-1H-indazole is a chemical compound with the molecular formula C8H7BrN2O . It has a molecular weight of 227.06 g/mol .
Synthesis Analysis
Indazole derivatives, including 4-Bromo-3-methoxy-1H-indazole, have been synthesized using various methods . These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-methoxy-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C8H7BrN2O/c1-12-8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11) .Physical and Chemical Properties Analysis
4-Bromo-3-methoxy-1H-indazole is a solid at room temperature . It has a molecular weight of 227.06 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The topological polar surface area is 37.9 Ų .科学的研究の応用
新規医薬品の合成
4-ブロモ-3-メトキシ-1H-インダゾールは、様々な医薬品化合物の合成において重要な中間体として機能します。 その構造は、癌治療において重要な役割を果たすRAS/RAF/MEK/ERKおよびPI3K/AKT/PTEN/MTOR経路を標的とする薬剤の開発において重要です .
抗癌研究
4-ブロモ-3-メトキシ-1H-インダゾールを含むインダゾール誘導体は、その抗癌特性について研究されています。 これらは、様々な悪性細胞株における癌細胞の増殖を阻害し、アポトーシスを誘導する阻害剤を合成するために使用されます .
抗炎症および抗菌作用
この化合物は、抗炎症および抗菌薬の潜在的な用途についても調査されています。 その構造フレームワークは、炎症を軽減し、細菌感染症に対抗する薬剤を開発するのに役立ちます .
神経保護療法
インダゾールは、その神経保護効果について研究されています。 4-ブロモ-3-メトキシ-1H-インダゾールは、アセチルコリンエステラーゼなどの酵素を標的とすることで、神経変性疾患に対する阻害剤を開発するために使用できる可能性があります .
代謝性疾患における酵素阻害
この化合物は、代謝性疾患を治療できる酵素阻害剤の合成のための候補です。 これは、糖尿病合併症に役割を果たすアルドース還元酵素などの酵素を標的とする薬剤の設計に役立つ可能性があります .
作用機序
Target of Action
4-Bromo-3-methoxy-1H-indazole is a medicinally important compound that primarily targets the CHK1, CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a significant role in cell biology, particularly in the regulation of cell cycle and volume .
Mode of Action
The compound interacts with its targets by inhibiting, regulating, and/or modulating their activities . This interaction results in the treatment of diseases induced by these kinases, such as cancer .
Biochemical Pathways
The compound affects the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways are crucial for cell proliferation, survival, and metabolism. By interacting with these pathways, the compound can influence various cellular processes and potentially inhibit the growth of cancer cells .
Result of Action
The molecular and cellular effects of 4-Bromo-3-methoxy-1H-indazole’s action include the inhibition of targeted kinases and the disruption of the associated biochemical pathways . This disruption can lead to the inhibition of cancer cell proliferation and survival .
生化学分析
Biochemical Properties
4-Bromo-3-methoxy-1H-indazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction of 4-Bromo-3-methoxy-1H-indazole with these enzymes can lead to the modulation of their activity, either by inhibition or activation. For instance, it has been observed to inhibit certain kinases, thereby affecting downstream signaling pathways that are essential for cell proliferation and survival .
Cellular Effects
The effects of 4-Bromo-3-methoxy-1H-indazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Bromo-3-methoxy-1H-indazole has been found to impact the MAPK/ERK pathway, which is vital for cell growth and differentiation. Additionally, it can alter gene expression by affecting transcription factors and other regulatory proteins. These changes can lead to variations in cellular metabolism, including alterations in energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, 4-Bromo-3-methoxy-1H-indazole exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, the binding of 4-Bromo-3-methoxy-1H-indazole to kinase enzymes can result in the inhibition of their catalytic activity, thereby preventing the phosphorylation of target proteins. This inhibition can subsequently affect various cellular processes, including cell cycle progression and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-methoxy-1H-indazole have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that 4-Bromo-3-methoxy-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods. The degradation products may have different biochemical properties, which can influence the overall impact on cells. Long-term exposure to 4-Bromo-3-methoxy-1H-indazole has been associated with sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-methoxy-1H-indazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, 4-Bromo-3-methoxy-1H-indazole can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
4-Bromo-3-methoxy-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are essential for the detoxification and elimination of 4-Bromo-3-methoxy-1H-indazole from the body. The interactions with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of 4-Bromo-3-methoxy-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, binding proteins within the cytoplasm can facilitate the intracellular distribution of 4-Bromo-3-methoxy-1H-indazole, ensuring its localization to specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-Bromo-3-methoxy-1H-indazole is a key determinant of its activity and function. This compound can be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 4-Bromo-3-methoxy-1H-indazole to these compartments can influence its interactions with biomolecules and its overall biochemical effects. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular energy metabolism .
特性
IUPAC Name |
4-bromo-3-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGXMSCAORNNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733117 | |
| Record name | 4-Bromo-3-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938061-94-0 | |
| Record name | 4-Bromo-3-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)
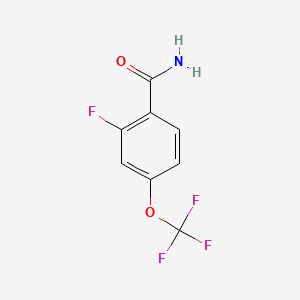
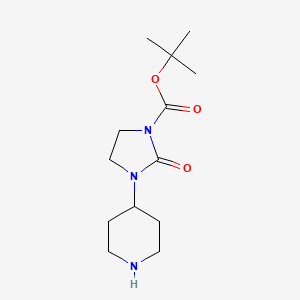
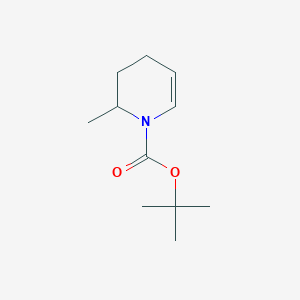
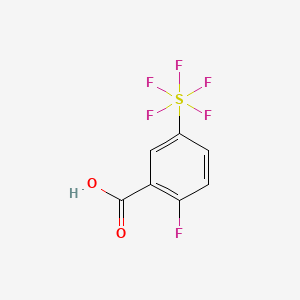
![ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1444663.png)
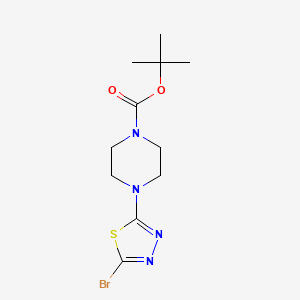

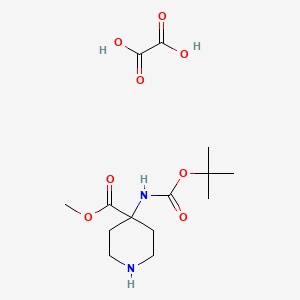
![3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1444668.png)

